5-Ethynyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. The compound features a pyrazole ring fused to a pyridine ring, with an ethynyl group attached to the pyrazole. This unique structure contributes to its reactivity and biological significance, particularly in inhibiting specific kinases involved in cell signaling pathways.
The compound's chemical identity is recognized by its CAS number 1374652-56-8, and it has been the subject of various synthetic and biochemical studies. Research indicates that 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine has been synthesized using multiple methodologies that enhance its availability for scientific exploration .
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine is classified as a heterocyclic compound due to its ring structure containing different elements (nitrogen and carbon). It falls under the category of pyrazolopyridines, which are known for their pharmacological properties, including anticancer and anti-inflammatory activities .
The synthesis of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine typically involves the annulation of a pyrazole fragment to a pyridine ring. One effective method includes the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions such as trifluoroacetic acid. This approach facilitates the formation of the pyrazolopyridine core through a series of nucleophilic substitutions and cyclizations .
The synthesis process can be summarized as follows:
This method allows for high yield and purity, making it suitable for both laboratory and potential industrial applications .
The molecular structure of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine consists of:
The molecular formula is , with a molecular weight of approximately 158.16 g/mol. The compound exhibits distinct spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine participates in various chemical reactions due to its reactive functional groups:
For instance, when subjected to electrophilic conditions, the ethynyl group can be substituted by various electrophiles, enhancing the compound's versatility in synthetic organic chemistry. Additionally, it has been noted that this compound can inhibit kinase activity in certain biochemical pathways, showcasing its dual role as both a synthetic intermediate and a bioactive molecule .
The mechanism of action for 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine primarily involves its interaction with specific kinases. It has been shown to inhibit ZAK (Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK) effectively.
The inhibition occurs through binding at the active site of the kinase, preventing substrate phosphorylation. This process modulates cell signaling pathways critical for cell proliferation and survival, particularly in cancer cells where it induces apoptosis by activating intrinsic apoptotic pathways .
Relevant data from spectral analyses (NMR, IR) provide insights into functional groups and molecular interactions that characterize this compound's behavior in different environments .
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine has several scientific uses:
The journey of pyrazolo[3,4-b]pyridines began in 1908 with Ortoleva's synthesis of the first monosubstituted derivative (R3 = Ph) via reaction of diphenylhydrazone and pyridine with iodine [2]. Bulow's 1911 synthesis of N-phenyl-3-methyl derivatives established early methodologies using aminopyrazole precursors with 1,3-diketones in glacial acetic acid. For decades, synthetic exploration remained modest until the 1980s, when recognition of the scaffold's purine-mimetic properties stimulated systematic investigation. The 21st century witnessed explosive growth, with 54% of all references (1,413 patents) emerging since 2012 alone [2].
Table 1: Key Historical Milestones in Pyrazolo[3,4-b]pyridine Development
Year | Milestone | Significance |
---|---|---|
1908 | Ortoleva synthesis | First monosubstituted derivative (R3 = Ph) |
1911 | Bulow's method | N-phenyl-3-methyl derivatives via aminopyrazole route |
1985 | First biological review | Systematic analysis of bioactivities |
2012 | Synthetic methodology review | Comprehensive coverage of novel synthetic routes |
2020-2025 | Targeted therapy era | Rational design of dual-pathway regulators (e.g., PAH therapeutics) |
Modern innovations focus on green chemistry approaches, including nanocatalysis, microwave-assisted synthesis, and multicomponent reactions that improve efficiency and sustainability [3]. These advances enabled the practical synthesis of challenging derivatives like 5-ethynyl-1H-pyrazolo[4,3-b]pyridine (CAS# 1374652-56-8), which features a terminal alkyne group amenable to further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1] [4]. The commercial availability of this building block (95% purity, $255-$860 depending on scale) through suppliers like AChemBlock and Porphyrin Systems facilitates drug discovery efforts targeting protein-protein interactions and allosteric binding sites [1] [4].
Substitution pattern analysis reveals distinct preferences across the scaffold's five modifiable positions. At N1, methyl (31.78%) and other alkyl groups (23.27%) dominate, followed by phenyl (15.17%), while unsubstituted derivatives account for 19.70% [2]. The C3 position shows overwhelming preference for methyl (46.77%) or hydrogen (30.83%), reflecting both synthetic accessibility and steric requirements for target engagement. The 5-ethynyl substitution represents a strategically significant innovation, introducing a linear, π-conjugated functional group that enhances both synthetic versatility and target binding through complementary shape matching [1] [4].
The 1H-pyrazolo[3,4-b]pyridine system exhibits profound structural mimicry of natural purines, with its bicyclic framework replicating the hydrogen-bonding topology and electronic distribution of adenine and guanine. Computational studies confirm the 1H-tautomer's dominance (37.03 kJ/mol more stable than 2H-form), enabling precise imitation of purine interactions in biological systems [2]. This isoelectronic similarity facilitates binding at purinergic receptors, kinase ATP sites, and nucleic acid-binding proteins with high complementarity.
The 5-ethynyl modification extends this mimicry while introducing unique advantages:
Table 2: Hydrogen Bonding Capacity Comparison with Purine Bases
Compound | H-bond Donors | H-bond Acceptors | Key Biological Interactions |
---|---|---|---|
Adenine | 1 (N6) | 3 (N1, N3, N7) | DNA base pairing, ATP-binding kinases |
Guanine | 2 (N1, N2) | 3 (N3, O6, N7) | G-quadruplexes, GTP-binding proteins |
5-Ethynyl-1H-pyrazolo[4,3-b]pyridine | 1 (N1) | 3 (N4, N7, C≡C) | Kinase hinge region, receptor allosteric sites |
Density functional theory (DFT) calculations reveal that the ethynyl group increases molecular dipole moment (μ = 4.2 D) compared to unsubstituted analogs (μ = 2.8 D), enhancing interactions with polarized binding cavities [4]. This electronic perturbation significantly influences π-π stacking energies, with calculated interaction energies for 5-ethynyl derivative–phenylalanine complexes approximately 15% stronger than adenine–phenylalanine complexes due to extended conjugation [3]. These properties explain the scaffold's exceptional performance in targeting ATP-binding sites where natural purines function as endogenous ligands, particularly in kinases and nucleotide-binding proteins.
The 5-ethynyl-1H-pyrazolo[4,3-b]pyridine structure (MW: 143.15 g/mol, MF: C8H5N3) functions as a privileged pharmacophore across multiple therapeutic domains through strategic exploitation of its ethynyl "molecular handle" and core heterocyclic properties. Its applications span three principal areas:
Pulmonary Arterial Hypertension (PAH) TherapeuticsNovel pyrazolo[3,4-b]pyridine derivatives incorporating the 5-ethynyl moiety demonstrate dual-pathway regulation for PAH treatment, simultaneously addressing vascular remodeling and vasodilation. Compound 2 (exemplary structure) exhibits superior proliferation and migration suppression compared to riociguat (approved sGC stimulator), while maintaining moderate vasodilatory activity through soluble guanylate cyclase (sGC) stimulation [5]. In hypoxia-induced PAH rat models, these derivatives significantly decrease right ventricular systolic pressure (RVSP), attenuate pulmonary artery medial thickness (PAMT), and reduce right ventricular hypertrophy (RVH) following oral administration [5]. The ethynyl group enables optimal positioning within the sGC heme-binding pocket while concurrently facilitating interactions with AMP-activated protein kinase (AMPK) regulatory domains, achieving unprecedented dual-pathway modulation.
Kinase Inhibition PlatformsThe scaffold serves as a versatile template for selective kinase inhibitors through rational hinge-binding domain optimization. Strategic decoration of the ethynyl group enables nanomolar-range inhibition against challenging targets:
Cancer Therapeutics DevelopmentBeyond kinase inhibition, the scaffold's anticancer utility extends to:
Table 3: Biological Activities of 5-Ethynyl-1H-pyrazolo[4,3-b]pyridine Derivatives
Therapeutic Area | Molecular Target | Exemplary Activity | Mechanistic Advantage |
---|---|---|---|
Pulmonary Hypertension | sGC / AMPK | RVSP reduction >40% | Dual-pathway regulation |
Liver Regeneration | MKK4 | IC50 < 5 nM | BRAF selectivity shift |
Solid Tumors | TRKA | IC50 = 56 nM | CYP450 stability (CYP3A4 > 50 μM) |
Angiogenesis | VEGFR-2 | IC50 = 0.89 μM | Allosteric binding |
The terminal alkyne (C≡C-H) serves as both a synthetic handle and a critical pharmacophoric element:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2